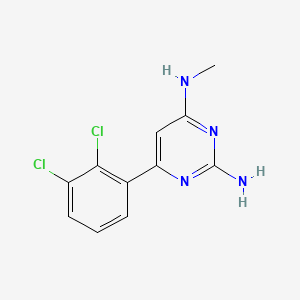

6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine

Descripción general

Descripción

The compound “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

There is no specific information available on the synthesis of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, the synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts2.Molecular Structure Analysis

The molecular structure analysis of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” is not directly available. However, a study on a similar compound, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, shows that the theoretical vibrational spectra were calculated using the B3LYP method with 6-31G(d,p) basis set3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, similar compounds have been studied for their chemical transformations4.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” are not directly available. However, a similar compound, N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide, was studied for its vibrational spectra3.Aplicaciones Científicas De Investigación

Crystallographic Studies

- Crystallographic Analysis : 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, known as DDMP, has been studied for its binding specificity through crystallographic analysis. The molecular conformation shows the dichlorophenyl ring nearly perpendicular to the pyrimidine ring, which is coplanar with its 2,4,6-substituents (Cody, 1983).

Analytical Methodology

- Quantitative Analysis in Plasma : A gas-liquid chromatographic method was developed for measuring DDMP in human plasma. This method involves extraction from an alkaline medium into ethyl acetate and uses a 63Ni constant-current electron-capture detector (Cridland & Weatherley, 1977).

Synthesis and Process Research

- Synthesis of Related Compounds : Research on the synthesis of 4,6-Dichloro-2-methylpyrimidine, a related compound, involved cyclization and chlorination processes. This compound is an important intermediate in synthesizing anticancer drugs like dasatinib (Guo Lei-ming, 2012).

Therapeutic Research and Mechanism

- Effects on Folic Acid Metabolism : Studies on the hematological effects of DDMP, an antagonist of folic acid metabolism, have shown delayed effects characteristic of folic acid deficiency in various animal models (Hamilton et al., 1954).

Impact on Pregnancy

- Effect on Pregnancy and Rat Fetus : DDMP, when administered to pregnant rats, led to stunting or fetal death following implantation. This effect could be moderated by the administration of leucovorin (Thiersch, 1954).

Chemical Synthesis and Properties

- Synthesis of Tetrahydropteridine C6-stereoisomers : The synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, involved the use of chiral N1-protected vicinal diamines derived from amino acids condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone (Bailey et al., 1992).

Antihypertensive Research

- Antihypertensive Activity Studies : Research on derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine revealed significant antihypertensive activity in spontaneously hypertensive rats, indicating potential therapeutic applications (Bennett et al., 1981).

Drug Discovery and Development

- Drug-likeness Approach in Histamine Receptor Ligands : Studies on 2-aminopyrimidines containing derivatives of DDMP for their binding affinity to histamine receptors have provided insights into developing potential H3R ligands with high affinity and selectivity (Sadek et al., 2014).

Safety And Hazards

The safety and hazards of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine” are not directly available. However, similar compounds like 1-(2,3-Dichlorophenyl)piperazine hydrochloride and 2,6-Dichlorophenyl isocyanate have safety data sheets available that provide information on hazards, precautions, and first-aid measures78.

Direcciones Futuras

There is no specific information available on the future directions of “6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine”. However, similar compounds are being studied for their potential applications9.

Propiedades

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine | |

CAS RN |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

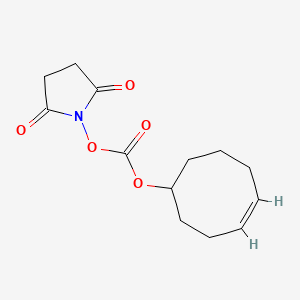

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)

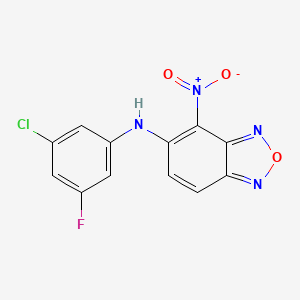

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

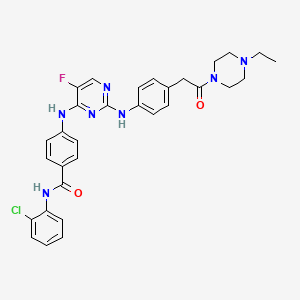

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)